Disparlure

Overview

Description

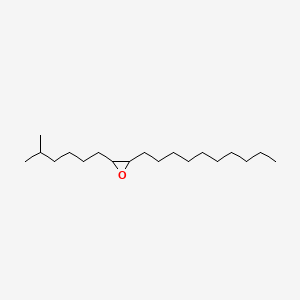

cis-7,8-epoxy-2-methyloctadecane , is a sex pheromone primarily found in female gypsy moths (Lymantria dispar). This compound plays a crucial role in the mating behavior of these moths by attracting male counterparts. Disparlure is a viscous, colorless oil with a chemical formula of C19H38O and a molar mass of 282.512 g·mol−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disparlure can be achieved through various methods, including chiral pool synthesis and asymmetric epoxidation. One common approach involves the use of asymmetric epoxidation to construct the epoxide ring from diols. This method is preferred due to its simplicity and cost-effectiveness, often yielding over 70% .

Industrial Production Methods: Industrial production of this compound typically involves the enantioselective epoxidation of internal olefins. This method ensures the production of enantiomerically pure this compound, which is essential for its biological activity. The process may include steps such as catalytic reduction of acetylenes and sequential Kolbe electrolysis .

Chemical Reactions Analysis

Types of Reactions: Disparlure undergoes several types of chemical reactions, including:

Oxidation: The epoxide ring in this compound can be oxidized to form diols.

Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

Substitution: The epoxide ring can be opened through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like or can open the epoxide ring.

Major Products:

Diols: from oxidation.

Alcohols: from reduction.

Substituted alcohols: from nucleophilic substitution.

Scientific Research Applications

Disparlure has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying epoxide chemistry and enantioselective synthesis.

Biology: Plays a significant role in the study of insect behavior and pheromone communication.

Mechanism of Action

Disparlure exerts its effects by binding to specific pheromone-binding proteins (PBPs) in the male gypsy moth’s antennae. These proteins transport the pheromone molecules to pheromone receptors (PRs) located on the olfactory sensory neurons. The binding of this compound to these receptors triggers a neuronal response, leading to the attraction of male moths to the female .

Comparison with Similar Compounds

Monachalure: Another sex pheromone found in the nun moth (Lymantria monacha).

Bombykol: A sex pheromone found in the silkworm moth (Bombyx mori).

Comparison:

Uniqueness: Disparlure is unique in its specific attraction to gypsy moths, whereas monachalure and bombykol target different species.

Chemical Structure: While all three compounds are epoxides, their specific structures and stereochemistry differ, leading to species-specific pheromone activity.

This compound’s unique properties and applications make it a valuable compound in both scientific research and practical applications in pest control.

Biological Activity

Disparlure, a sex pheromone produced by the female gypsy moth (Lymantria dispar), plays a crucial role in the mating behavior of this species. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on moth behavior, and implications for pest management.

This compound is primarily composed of the enantiomer (+)-disparlure, which is responsible for attracting male gypsy moths. The pheromone is synthesized in the female's oenocytes and released from specialized glands. The biosynthesis involves several steps, including carbon chain elongation and desaturation, leading to the formation of 2-methyl-7-octadecene (2Me-7-18:Hc) that is ultimately converted to this compound .

The biological activity of this compound is mediated through its interaction with specific receptors in the antennae of male moths. Upon binding to these receptors, this compound activates G protein-coupled receptors (GPCRs) and ligand-gated ion channels, leading to neuronal signaling that directs males towards the source of the pheromone . The effective concentration (EC50) for eliciting a response in male moths has been determined to be approximately M in controlled wind tunnel assays .

Biological Activity in Field Studies

Field studies have demonstrated that this compound significantly influences mating success and population dynamics of gypsy moths. For instance, traps baited with this compound have been used to monitor male captures at varying distances from treated areas. Research indicates that the effectiveness of traps decreases with distance from the source, showcasing the pheromone's range and potency .

Table 1: Summary of Field Study Findings on this compound

| Study Location | Distance from Treated Area | Male Moth Capture Rate | Statistical Significance |

|---|---|---|---|

| Virginia | 0 m | High | p < 0.01 |

| Virginia | 25 m | Moderate | p < 0.05 |

| Wisconsin | 50 m | Low | Not significant |

| Wisconsin | 100 m | Very Low | Not significant |

Case Studies

Case Study 1: Long-term Effects on Moth Populations

A study conducted in Virginia assessed the long-term effects of aerial applications of this compound on gypsy moth populations over two years. The results indicated a significant reduction in male captures in treated plots compared to controls, demonstrating the pheromone's efficacy in disrupting mating behaviors .

Case Study 2: Synthetic Pheromone Applications

In a controlled experiment, synthetic formulations of this compound were applied using various methods (e.g., aerial spraying). The persistence of these formulations was monitored, revealing that residual pheromone could remain effective for up to two years post-application. This persistence highlights the potential for using this compound as a sustainable pest management strategy .

Toxicity and Environmental Impact

While this compound is primarily recognized for its biological activity as a pheromone, studies have also evaluated its toxicity to non-target organisms. Research indicates that this compound exhibits low acute toxicity to aquatic species such as Daphnia magna, suggesting minimal environmental risk when used appropriately in pest management strategies .

Properties

IUPAC Name |

2-decyl-3-(5-methylhexyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOFYNMWYRXIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860443 | |

| Record name | 2-Decyl-3-(5-methylhexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35898-62-5 | |

| Record name | Disparlure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.